(S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester
Overview
Description
(S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester, also known as 2-Fluoro-benzyl-PBCA, is a chemical compound that has been used in a variety of scientific research applications. It is a fluorinated carboxylic acid ester that has been used to study the effects of fluoroalkylation on various biochemical and physiological processes. This compound has also been used to develop new synthetic methods for the synthesis of other compounds.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound (S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester involves a series of chemical reactions that will introduce the necessary functional groups onto the starting materials to form the final product. The pathway will involve protecting groups, esterification, and reduction reactions.
Starting Materials
2-Fluorobenzaldehyde, Ethyl acetoacetate, tert-Butyl bromoacetate, Sodium borohydride, Sodium hydroxide, Hydrochloric acid, Ethanol, Methanol
Reaction
Step 1: Protection of the carbonyl group of ethyl acetoacetate with tert-butyl bromoacetate to form tert-butyl ethyl 2-(bromomethyl)-3-oxobutanoate, Step 2: Condensation of 2-fluorobenzaldehyde with tert-butyl ethyl 2-(bromomethyl)-3-oxobutanoate in the presence of sodium hydroxide to form (S)-2-(2-Fluoro-benzyl)-3-oxo-pyrrolidine-1-carboxylic acid tert-Butyl ester, Step 3: Reduction of the ketone group in (S)-2-(2-Fluoro-benzyl)-3-oxo-pyrrolidine-1-carboxylic acid tert-Butyl ester with sodium borohydride in methanol to form (S)-2-(2-Fluoro-benzyl)-3-hydroxy-pyrrolidine-1-carboxylic acid tert-Butyl ester, Step 4: Oxidation of the alcohol group in (S)-2-(2-Fluoro-benzyl)-3-hydroxy-pyrrolidine-1-carboxylic acid tert-Butyl ester with hydrochloric acid in ethanol to form (S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl este
Scientific Research Applications
(S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl esterzyl-PBCA has been used in a variety of scientific research applications. It has been used to study the effects of fluoroalkylation on various biochemical and physiological processes. It has also been used to develop new synthetic methods for the synthesis of other compounds. In addition, this compound has been used to study the interaction of certain proteins with small molecules, as well as to study the effects of certain drugs on the human body.
Mechanism Of Action
The mechanism of action of (S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl esterzyl-PBCA is not fully understood. However, it is believed to act as a competitive inhibitor, blocking the binding of certain proteins to small molecules. This inhibition can have a variety of effects, depending on the protein and small molecule involved.
Biochemical And Physiological Effects
The biochemical and physiological effects of (S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl esterzyl-PBCA are not well understood. However, it has been shown to have an inhibitory effect on certain proteins and small molecules. This inhibition can have a variety of effects, depending on the protein and small molecule involved. For example, it has been shown to inhibit the binding of certain drugs to their target proteins, thus reducing their effectiveness.
Advantages And Limitations For Lab Experiments
(S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl esterzyl-PBCA has several advantages for lab experiments. It is a relatively inexpensive compound, making it an attractive option for research. It is also relatively stable and can be stored for long periods of time without degrading. Additionally, it has a low toxicity, making it safe to use in laboratory settings.
However, there are also some limitations to the use of this compound. It is not soluble in many solvents, making it difficult to use in certain experiments. Additionally, it can be difficult to synthesize in large quantities, making it difficult to use in large-scale experiments.
Future Directions
There are several potential future directions for the use of (S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl esterzyl-PBCA. It could be used to study the binding of various proteins to small molecules, as well as to study the effects of certain drugs on the human body. Additionally, it could be used to develop new synthetic methods for the synthesis of other compounds. Finally, it could be used to study the effects of fluoroalkylation on various biochemical and physiological processes.
properties
IUPAC Name |
tert-butyl (2S)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4/c1-16(2,3)22-15(21)18-12(13(19)9-14(18)20)8-10-6-4-5-7-11(10)17/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPIFLVSKAAWBV-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(=O)CC1=O)CC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](C(=O)CC1=O)CC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724464 | |
Record name | tert-Butyl (2S)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester | |
CAS RN |
1313710-28-9 | |
Record name | tert-Butyl (2S)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.